

Synthesis and characterization of 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid

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Compound of Interest

Compound Name: 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid

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An In-depth Technical Guide: Synthesis and Characterization of **5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid**

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of **5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid**, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyrazole scaffold is a core component in numerous biologically active molecules, and this guide is designed to equip researchers, scientists, and drug development professionals with a robust framework for its preparation and validation.^{[1][2]} The synthesis is approached via a highly efficient one-pot sequence combining a base-mediated Claisen condensation with a subsequent Knorr pyrazole synthesis and in-situ hydrolysis.^{[1][3]} We delve into the mechanistic rationale behind the chosen synthetic strategy and provide detailed protocols for structural elucidation using modern spectroscopic techniques.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in pharmaceutical sciences.^{[2][4]} Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of

biological targets. Compounds incorporating the pyrazole motif have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, and cannabinoid-1 (CB1) receptor antagonist effects.^[1] The target molecule, **5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid**, serves as a crucial building block for more complex pharmaceutical agents, making a reliable and well-characterized synthetic route essential for further discovery and development.^{[5][6][7]}

Synthetic Strategy and Mechanistic Rationale

The synthesis of substituted pyrazoles is most classically achieved through the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives, a method pioneered by Ludwig Knorr.^{[3][4][8][9]} Our strategy employs this robust reaction in a sequential, one-pot process that maximizes efficiency and yield by minimizing intermediate isolation steps.

Retrosynthetic Analysis & Chosen Pathway

The target molecule can be disconnected at the pyrazole ring, revealing a 1,3-dicarbonyl precursor and hydrazine. This 1,3-dicarbonyl, specifically ethyl 2,4-dioxo-4-(4-chlorophenyl)butanoate, is readily accessible through a Claisen condensation between a substituted acetophenone and diethyl oxalate.^[1] This pathway is advantageous due to the commercial availability and cost-effectiveness of the starting materials: 4-chloroacetophenone and diethyl oxalate.

Mechanistic Deep Dive

Step A: Base-Mediated Claisen Condensation The synthesis initiates with the formation of the key 1,3-dicarbonyl intermediate. A strong base, such as sodium methoxide (MeONa), deprotonates the α -carbon of 4-chloroacetophenone to generate an enolate. This nucleophilic enolate then attacks one of the electrophilic carbonyl carbons of diethyl oxalate. The subsequent collapse of the tetrahedral intermediate and elimination of the ethoxide leaving group yields the desired β -diketoester. The use of a robust base is critical for driving the reaction to completion, especially with sterically hindered ketones.^[1]

Step B: Knorr Pyrazole Synthesis The Knorr synthesis proceeds via the acid-catalyzed reaction between the β -diketoester and hydrazine.^{[3][8][10]} The reaction begins with the nucleophilic attack of one nitrogen atom of hydrazine on one of the carbonyl groups of the diketoester, typically the more reactive ketone, to form a hydrazone intermediate. The second nitrogen

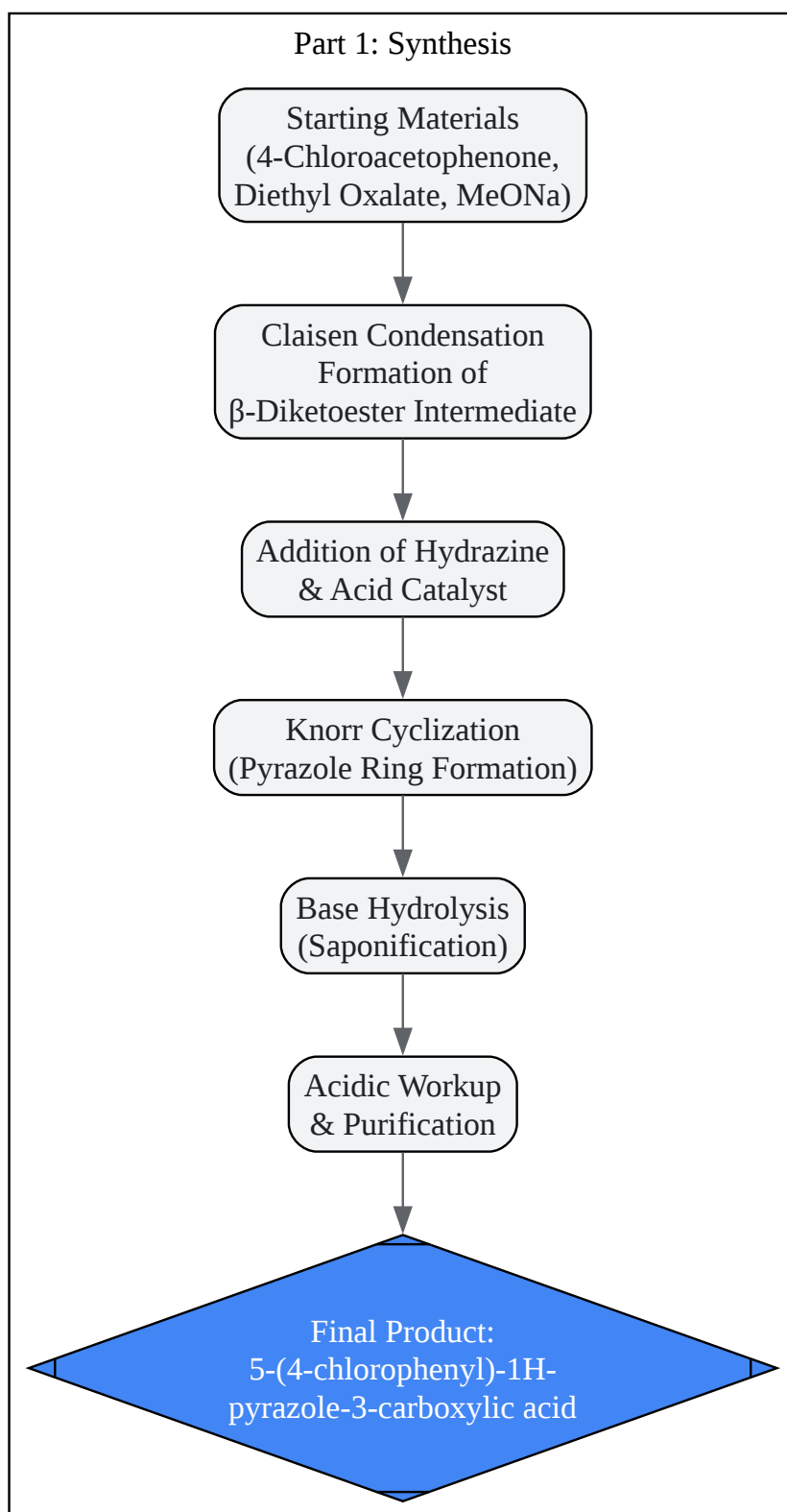
atom then performs an intramolecular nucleophilic attack on the remaining carbonyl (the ester), leading to a cyclized hydroxyl-pyrazolidine intermediate.^[11] A subsequent dehydration step, often the rate-determining step, results in the formation of the stable, aromatic pyrazole ring.^[9]^[11]

Step C: Saponification The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is achieved by adding a strong base, such as sodium hydroxide (NaOH), and heating the reaction mixture. This saponification step proceeds via nucleophilic acyl substitution to yield the sodium carboxylate salt, which is then protonated during acidic workup to afford the final product.

Experimental Section: A Validated Protocol

This protocol is designed as a self-validating system, with clear steps for reaction monitoring and purification to ensure a high-purity final product.

Overall Synthetic Workflow



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Caption: One-pot synthesis workflow.

Detailed Step-by-Step Synthesis

Reagents & Materials:

- 4-Chloroacetophenone
- Diethyl oxalate
- Sodium methoxide (MeONa)
- Anhydrous Tetrahydrofuran (THF)
- Anhydrous Ethanol (EtOH)
- Hydrazine hydrate
- Sodium Hydroxide (NaOH)
- Hydrochloric Acid (HCl)
- Ethyl acetate
- Brine solution

Procedure:

- Formation of the β -Diketoester:
 - To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add sodium methoxide (1.5 equiv.) and anhydrous THF.
 - Cool the suspension to 0 °C in an ice bath.
 - In a separate flask, dissolve 4-chloroacetophenone (1.0 equiv.) and diethyl oxalate (1.3 equiv.) in anhydrous THF.
 - Add the solution of the ketone and oxalate dropwise to the stirred sodium methoxide suspension at 0 °C.

- After the addition is complete, allow the mixture to warm to room temperature and stir for 3-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Pyrazole Formation and Hydrolysis:
 - Concentrate the reaction mixture under reduced pressure to remove the THF.
 - To the resulting residue, add anhydrous ethanol, followed by the slow addition of hydrazine hydrate (1.2 equiv.).
 - Heat the mixture to reflux and maintain for 4-6 hours. Monitor the formation of the pyrazole ester via TLC.
 - After cooling slightly, add a solution of sodium hydroxide (4.0 equiv.) in water to the reaction mixture.
 - Return the mixture to reflux and heat for an additional 2-3 hours to ensure complete saponification of the ester.^[1]
- Work-up and Purification:
 - Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
 - Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any non-polar impurities.
 - Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated HCl. A precipitate should form.
 - Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.
 - Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure **5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid** as a white to off-white solid.^[12]
 - Dry the final product under vacuum.

Characterization and Data Analysis

Thorough characterization is imperative to confirm the identity, structure, and purity of the synthesized compound.

Physicochemical and Spectroscopic Data

Parameter	Technique	Expected Result	Rationale / Key Features
Melting Point	Melting Point Apparatus	249-251 °C[6]	A sharp melting point range is indicative of high purity.
FTIR	KBr Pellet	~3200-2500 cm ⁻¹ (broad), ~1710 cm ⁻¹ , ~1600 cm ⁻¹ , ~1550 cm ⁻¹ , ~830 cm ⁻¹	O-H (acid), C=O (acid), C=N (ring), C=C (aromatic), C-Cl (aryl) stretches.[13] [14]
¹ H NMR	DMSO-d ₆ , 400 MHz	~13.5 (s, 1H), ~7.8 (d, 2H), ~7.5 (d, 2H), ~7.0 (s, 1H)	Carboxylic acid OH, Ar-H (ortho to Cl), Ar-H (meta to Cl), Pyrazole C4-H. The NH proton may be broad or exchange.
¹³ C NMR	DMSO-d ₆ , 100 MHz	~163, ~148, ~142, ~134, ~130, ~129, ~128, ~105 ppm	C=O, Pyrazole C3/C5, Pyrazole C5/C3, C-Cl, Ar-CH, Ar-C (ipso), Ar-CH, Pyrazole C4.
Mass Spec.	ESI-MS	m/z = 223.0 [M+H] ⁺ , 221.0 [M-H] ⁻	Confirms molecular weight. The characteristic 3:1 isotopic pattern for ³⁵ Cl/ ³⁷ Cl should be observable.

Detailed Spectral Interpretation

- **FTIR Spectroscopy:** The broad absorption band in the 3200-2500 cm^{-1} region is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid.[13] The sharp, strong peak around 1710 cm^{-1} corresponds to the C=O stretch of the carboxyl group. Bands in the 1600-1450 cm^{-1} range are attributed to aromatic C=C and pyrazole C=N stretching vibrations.[15]
- **^1H NMR Spectroscopy:** The spectrum is expected to be clean, showing a downfield singlet for the acidic proton of the carboxylic acid. The aromatic region should display two doublets corresponding to the AA'BB' system of the 4-chlorophenyl group. A distinct singlet around 7.0 ppm is characteristic of the proton at the C4 position of the pyrazole ring. The chemical shifts of pyrazole protons are well-documented.[2][16][17]
- **^{13}C NMR Spectroscopy:** The carbonyl carbon of the carboxylic acid is expected to appear significantly downfield (~163 ppm). The spectrum will show distinct signals for the three carbons of the pyrazole ring and the four unique carbons of the 4-chlorophenyl substituent.
- **Mass Spectrometry:** Electrospray ionization (ESI) is a suitable method. The mass spectrum will show the molecular ion peak and, importantly, the M+2 peak at approximately one-third the intensity of the main peak, which is the signature isotopic pattern for a molecule containing one chlorine atom.[18]

Conclusion

This guide outlines an efficient and reliable methodology for the synthesis of **5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid**. The one-pot Claisen-Knorr reaction sequence offers significant advantages in terms of operational simplicity and yield. The detailed characterization plan provides a robust framework for validating the structure and purity of the final compound, ensuring its suitability for downstream applications in drug discovery and development. By explaining the causality behind the experimental choices and providing a self-validating protocol, this document serves as a practical resource for researchers in the field.

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